molecular formula C7H3ClN2O2S B13693455 4-Chloro-2-nitrophenyl Isothiocyanate

4-Chloro-2-nitrophenyl Isothiocyanate

Cat. No.: B13693455
M. Wt: 214.63 g/mol
InChI Key: ULHUAASNNYZANX-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S. It is a pale yellow to yellow-brown crystalline powder, known for its reactivity and utility in various chemical syntheses. This compound is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitrophenyl isothiocyanate typically involves the reaction of 4-chloro-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the reaction of the amine with carbon disulfide and a base, followed by treatment with a chlorinating agent .

Industrial Production Methods: Industrial production often employs a two-step process where the amine is first converted to a dithiocarbamate intermediate, which is then decomposed to form the isothiocyanate. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitrophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-nitrophenyl isothiocyanate is widely used in scientific research due to its reactivity and versatility:

    Chemistry: Utilized as a reagent in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitrophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

  • 2-Chloro-4-nitrophenyl isothiocyanate
  • 4-Nitrophenyl isothiocyanate
  • Phenyl isothiocyanate

Comparison: 4-Chloro-2-nitrophenyl isothiocyanate is unique due to the presence of both chloro and nitro substituents on the aromatic ring, which influence its reactivity and physical properties. Compared to phenyl isothiocyanate, it exhibits different reactivity patterns due to the electron-withdrawing effects of the chloro and nitro groups .

Properties

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

4-chloro-1-isothiocyanato-2-nitrobenzene

InChI

InChI=1S/C7H3ClN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H

InChI Key

ULHUAASNNYZANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N=C=S

Origin of Product

United States

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